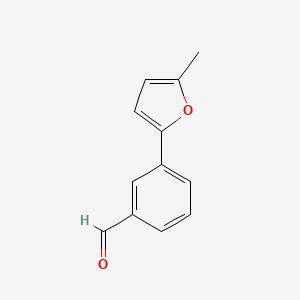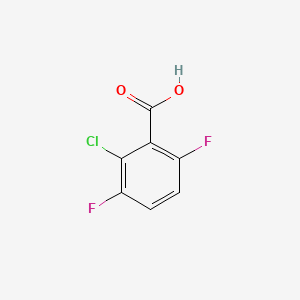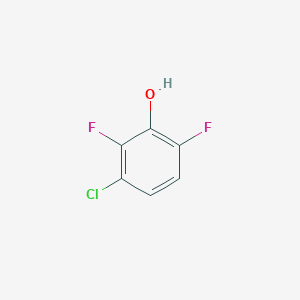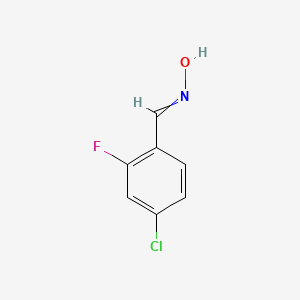![molecular formula C15H13NO3S B1362283 [1-(Phenylsulfonyl)-1H-indol-2-yl]methanol CAS No. 73282-11-8](/img/structure/B1362283.png)
[1-(Phenylsulfonyl)-1H-indol-2-yl]methanol
Descripción general
Descripción
“[1-(Phenylsulfonyl)-1H-indol-2-yl]methanol” is a chemical compound with the empirical formula C15H13NO3S . It has a molecular weight of 287.33 . This compound is part of a collection of unique chemicals provided by Sigma-Aldrich to early discovery researchers .
Molecular Structure Analysis
The molecular structure of “[1-(Phenylsulfonyl)-1H-indol-2-yl]methanol” is characterized by an indole ring (a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring) that is substituted at the 2-position by a methanol group and at the 1-position by a phenylsulfonyl group .Physical And Chemical Properties Analysis
“[1-(Phenylsulfonyl)-1H-indol-2-yl]methanol” has a molecular weight of 287.3 g/mol . It has a computed XLogP3-AA value of 2.4, which is a measure of its lipophilicity . The compound has one hydrogen bond donor and three hydrogen bond acceptors . It also has a topological polar surface area of 67.7 Ų .Aplicaciones Científicas De Investigación
1. Synthesis of Disulfonylated Indoles
A novel approach in the synthesis of disulfonylated 2-(diarylmethyl)indoles has been developed. The method involves a dehydroxylation and site-selective 1,7-disulfonylation reaction of diaryl(1 H-indol-2-yl)methanols with sodium sulfinates. This protocol offers an efficient strategy for the synthesis by utilizing silver nitrate as both a Lewis acid and an oxidant in the sequential disulfonylation process (Zhou et al., 2018).
2. Chemo-, Regio-, and Stereoselective Hydromethoxylation
Hydromethoxylation of certain phenyl sulfones in the presence of a catalytic amount of perchloric acid has demonstrated chemo-, regio-, and stereoselective properties. This process is marked by the formation of mixtures of diastereoisomeric exo-7-phenylsulfonyl-2-methoxybicyclo[4.1.0]heptanes with a discussion on the probable factors influencing the observed selectivity (Vasin et al., 2010).
3. Antimicrobial Activity of Aryl Indoles
A series of 2- and 3-aryl substituted indoles have been synthesized and evaluated for antimicrobial activity. Notably, some of these compounds displayedsignificant activity against Gram-positive micro-organisms, exemplified by a compound showing considerable activity against Bacillus cereus. The synthesis process involved using 1-(phenylsulfonyl)indole derivatives and highlighted the potential of these compounds in antimicrobial applications (Leboho et al., 2009).
4. Organic Synthesis Building Blocks
tert-Butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates have been recognized as the first class of N-(Boc) nitrone equivalents. These compounds have been prepared from aldehydes in a methanol-water mixture and are noted for their role as building blocks in organic synthesis, demonstrating their utility in forming N-(Boc)hydroxylamines through reactions with organometallics (Guinchard et al., 2005).
5. Selective COX-2 Inhibitor Design
1-benzyl-2-(methylsulfonyl)-1H-imidazol-5-yl)methanol was designed and synthesized as a selective COX-2 inhibitor, based on docking studies. The research aimed to reduce the gastrointestinal adverse effects commonly associated with nonsteroidal anti-inflammatory drugs (NSAIDs) while retaining their effective anti-inflammatory and analgesic properties. The synthesized compound showed favorable selectivity for the COX-2 isoenzyme, indicating its potential as a therapeutic agent (Tabatabai et al., 2012).
Safety and Hazards
Mecanismo De Acción
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . This suggests that [1-(Phenylsulfonyl)-1H-indol-2-yl]methanol may also interact with various cellular targets, contributing to its biological activity.
Mode of Action
Indole derivatives are known to exhibit a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that [1-(Phenylsulfonyl)-1H-indol-2-yl]methanol may interact with its targets in a way that modulates these biological processes.
Biochemical Pathways
Given the broad spectrum of biological activities exhibited by indole derivatives , it can be inferred that this compound may influence a variety of biochemical pathways.
Result of Action
Given the diverse biological activities of indole derivatives , it can be inferred that this compound may have a wide range of molecular and cellular effects.
Propiedades
IUPAC Name |
[1-(benzenesulfonyl)indol-2-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO3S/c17-11-13-10-12-6-4-5-9-15(12)16(13)20(18,19)14-7-2-1-3-8-14/h1-10,17H,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRYLVFIUTJMZBY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N2C3=CC=CC=C3C=C2CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00379905 | |
| Record name | [1-(Benzenesulfonyl)-1H-indol-2-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00379905 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(Phenylsulfonyl)-1H-indol-2-yl]methanol | |
CAS RN |
73282-11-8 | |
| Record name | [1-(Benzenesulfonyl)-1H-indol-2-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00379905 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-{4-[(tert-Butoxy)carbonyl]-3-methylpiperazin-1-yl}pyridine-3-carboxylic acid](/img/structure/B1362201.png)

![2-[(4-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]propanoic acid](/img/structure/B1362203.png)









